Enecadin hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

178429-67-9 |

|---|---|

分子式 |

C21H29ClFN3O |

分子量 |

393.9 g/mol |

IUPAC 名称 |

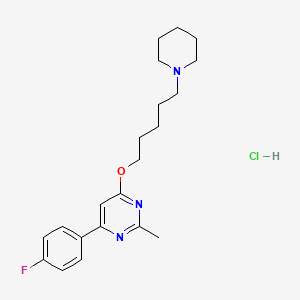

4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine;hydrochloride |

InChI |

InChI=1S/C21H28FN3O.ClH/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25;/h8-11,16H,2-7,12-15H2,1H3;1H |

InChI 键 |

VLYZLIWXMLUPLD-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F.Cl |

Pictograms |

Acute Toxic; Health Hazard |

同义词 |

4-(4-fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy)pyrimidine hydrochloride NS 7 NS-7 |

产品来源 |

United States |

Foundational & Exploratory

Enecadin Hydrochloride: A Technical Deep-Dive into its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Enecadin (B1609360) hydrochloride (formerly known as NS-7) is an investigational neuroprotective agent that has demonstrated potential therapeutic effects in preclinical models of ischemic stroke. Its mechanism of action is multifactorial, primarily involving the modulation of key pathological pathways that are activated during cerebral ischemia. Enecadin hydrochloride concurrently blocks voltage-gated sodium and calcium channels and inhibits the activity of calpain 1 and 2. This dual action mitigates the excessive intracellular calcium influx and subsequent enzymatic damage that leads to neuronal death following an ischemic event. Despite promising preclinical data, the clinical development of this compound for acute ischemic stroke was discontinued (B1498344) after a Phase IIa tolerability trial. This guide provides a comprehensive overview of the available technical data on its mechanism of action, supported by experimental details and visual pathway representations.

Core Mechanism of Action: A Dual-Pronged Approach to Neuroprotection

This compound exerts its neuroprotective effects through two primary mechanisms:

-

Blockade of Voltage-Gated Ion Channels: The compound is a potent blocker of both voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1] In the context of cerebral ischemia, excessive glutamate (B1630785) release leads to the overactivation of neurons and a massive influx of Na+ and Ca2+ through these channels. This ionic dysregulation is a critical step in the ischemic cascade, leading to cytotoxic edema, mitochondrial dysfunction, and the activation of cell death pathways. By blocking these channels, this compound helps to maintain ionic homeostasis and reduce the immediate excitotoxic damage.

-

Inhibition of Calpain Enzymes: this compound is also an inhibitor of calpain 1 (CAPN1) and calpain 2 (CAPN2).[2] Calpains are calcium-activated neutral proteases that become hyperactivated due to the elevated intracellular calcium levels during ischemia. Activated calpains degrade a wide range of cellular proteins, including cytoskeletal components, membrane receptors, and enzymes, contributing significantly to neuronal injury and death. Inhibition of calpain activity by this compound preserves the structural and functional integrity of neurons.

The synergistic effect of ion channel blockade and calpain inhibition provides a robust neuroprotective profile, targeting both the initial excitotoxic events and the downstream enzymatic damage in the ischemic cascade.

Preclinical Efficacy: In Vivo Neuroprotection

A key preclinical study demonstrated the neuroprotective efficacy of this compound (NS-7) in a rat model of transient focal cerebral ischemia. The study involved the occlusion of the left middle cerebral artery for 120 minutes, followed by reperfusion. This compound was administered intravenously at various time points during the occlusion.[1]

Experimental Protocol: Transient Focal Ischemia Model in Rats [1]

-

Animal Model: Adult male Sprague-Dawley rats.

-

Ischemia Induction: The left middle cerebral artery was occluded for 120 minutes using an intraluminal thread method.

-

Treatment Groups:

-

Control group: Received a single intravenous injection of saline.

-

Enecadin (NS-7) groups: Received a single intravenous injection of NS-7 at different time points after the onset of ischemia (immediately after, 30 min, 60 min, and 120 min).

-

-

Outcome Measures:

-

Neurological examination at 120 minutes of ischemia and 48 hours of reperfusion to assess hemiparesis and abnormal posture.

-

Infarction volume measurement of the cortex and striatum at 48 hours post-reperfusion, determined by hematoxylin (B73222) and eosin (B541160) staining of brain sections.

-

Quantitative Data: Reduction in Cortical Infarction Volume

The study revealed a significant reduction in cortical infarction volume in the enecadin-treated groups compared to the control group at all treatment times.

| Treatment Time (post-ischemia) | Cortical Infarction Volume (mm³) - Enecadin (NS-7) | Cortical Infarction Volume (mm³) - Control |

| Immediately after | 128 ± 74 | 214 ± 64 |

| 30 minutes | 155 ± 48 | 225 ± 12 |

| 60 minutes | 160 ± 54 | 225 ± 48 |

| 120 minutes | 176 ± 43 | 223 ± 38 |

Data presented as mean ± standard deviation.[1]

These findings suggest that this compound can afford neuroprotection when administered during the acute phase of cerebral infarction.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Neuroprotective Action

Caption: Enecadin's dual mechanism in the ischemic cascade.

Experimental Workflow for In Vivo Neuroprotection Study

Caption: Workflow for assessing enecadin's in vivo efficacy.

Clinical Development and Discontinuation

This compound was advanced to a Phase IIa clinical trial (NCT00331721) to investigate its tolerability in patients with acute ischemic stroke.[3] This was a multicentre, double-blind, randomised, placebo-controlled, dose-escalating parallel-group study.[3] However, the development of enecadin for this indication was ultimately discontinued.[4] The specific reasons for the trial's termination and the full results have not been publicly disclosed in the available literature.

Conclusion

This compound is a neuroprotective agent with a well-defined dual mechanism of action that targets key pathways in the pathophysiology of ischemic stroke. Preclinical studies have provided evidence of its efficacy in reducing neuronal damage in an animal model of focal ischemia. While its clinical development was halted, the data on its mechanism of action provide valuable insights for the development of future neuroprotective therapies. Further research to fully elucidate the quantitative aspects of its interaction with ion channels and calpain enzymes could inform the design of next-generation neuroprotectants with improved therapeutic profiles.

References

Enecadin Hydrochloride: A Technical Overview of a Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

Enecadin (B1609360) hydrochloride (formerly known as NS-7) is an investigational small molecule that was developed for its neuroprotective properties, primarily in the context of acute ischemic stroke. Originally discovered by Nippon Shinyaku and later licensed to Schering, its development was ultimately discontinued (B1498344) after Phase II clinical trials. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical and clinical data for enecadin hydrochloride. It is intended to serve as a resource for researchers and drug development professionals interested in the scientific journey and therapeutic potential of this compound.

Introduction

Ischemic stroke remains a leading cause of death and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, ionic imbalance, and enzymatic damage, which collectively lead to neuronal cell death in the affected brain regions. This compound was developed to intervene in these early stages of the ischemic cascade.

Discovery and Developmental History

This compound was first synthesized and characterized by scientists at Nippon Shinyaku.[1] Recognizing its potential as a neuroprotective agent, Schering (later Bayer) in-licensed the compound for further development.[1] this compound progressed through preclinical studies and entered into Phase II clinical trials for the treatment of acute ischemic stroke.[1] However, the clinical development of this compound was ultimately terminated.[1]

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-target mechanism, primarily by attenuating the initial ionic and enzymatic dysregulation that occurs during cerebral ischemia.[2][3]

-

Voltage-Gated Sodium and Calcium Channel Blockade: Enecadin is a blocker of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[2][3] During an ischemic event, excessive glutamate (B1630785) release leads to the overactivation of postsynaptic receptors, causing a massive influx of Na+ and Ca2+ into neurons. This ionic overload is a key driver of excitotoxicity, leading to mitochondrial dysfunction, the production of reactive oxygen species, and ultimately, neuronal death. By blocking these channels, this compound was proposed to reduce this pathological ion influx, thereby preserving neuronal integrity.[1]

-

Calpain Inhibition: The compound has also been identified as an inhibitor of calpain 1 (CAPN1) and calpain 2 (CAPN2).[3] Calpains are calcium-activated neutral proteases that become overactivated due to the elevated intracellular Ca2+ levels during ischemia. Activated calpains degrade a wide range of cellular proteins, contributing to cytoskeletal breakdown and apoptosis. Inhibition of CAPN1 and CAPN2 by this compound would therefore offer an additional layer of neuroprotection by preventing this enzymatic damage.

The following diagram illustrates the proposed signaling pathway of this compound's neuroprotective action.

Caption: Proposed mechanism of Enecadin HCl in the ischemic cascade.

Chemical Synthesis

A patented synthesis pathway for enecadin has been described.[1] The process involves a multi-step chemical synthesis, which is outlined in the workflow diagram below.

Caption: Chemical synthesis workflow for Enecadin.

Preclinical Data

In Vivo Efficacy in a Rodent Stroke Model

A study evaluated the neuroprotective effect of enecadin (NS-7) in a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO).[2]

Data Summary

| Treatment Group | Time of Administration (post-ischemia) | Cortical Infarction Volume (mm³) | Striatal Infarction Volume | Neurological Improvement |

| NS-7 | Immediately | 128 ± 74 | No significant difference | Significantly improved |

| Control | Immediately | 214 ± 64 | No significant difference | - |

| NS-7 | 30 min | 155 ± 48 | No significant difference | Significantly improved |

| Control | 30 min | 225 ± 12 | No significant difference | - |

| NS-7 | 60 min | 160 ± 54 | No significant difference | Significantly improved |

| Control | 60 min | 225 ± 48 | No significant difference | - |

| NS-7 | 120 min | 176 ± 43 | No significant difference | Not specified |

| Control | 120 min | 223 ± 38 | No significant difference | - |

-

Statistically significant reduction compared to the control group.[2]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

A detailed protocol for the MCAO model as described in the study is as follows:[2]

-

Animal Model: Adult male Sprague-Dawley rats were used.

-

Anesthesia: Anesthesia was induced and maintained throughout the surgical procedure.

-

Surgical Procedure:

-

The left middle cerebral artery was occluded for 120 minutes using an intraluminal thread method.

-

A single intravenous injection of NS-7 or saline (control) was administered at various time points after the onset of ischemia (immediately, 30, 60, and 120 minutes).

-

-

Reperfusion: After 120 minutes of occlusion, the thread was withdrawn to allow for reperfusion.

-

Outcome Measures:

-

Infarct Volume: After 48 hours of reperfusion, brains were removed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) to determine the volume of the cortical and striatal infarcts.

-

Neurological Examination: Animals were evaluated for neurological deficits at 120 minutes of ischemia and 48 hours of reperfusion.

-

Clinical Trials

This compound advanced to a Phase II clinical trial for the treatment of acute ischemic stroke (NCT00331721).[3] This was a multicenter, double-blind, randomized, placebo-controlled, dose-escalating, parallel-group study to investigate the tolerability of enecadin.[3] The study was terminated, and to date, no results have been publicly released. The reasons for the trial's termination are not publicly available.

Discussion and Future Perspectives

The development of this compound represents a concerted effort to target the early and critical events in the ischemic cascade. Its multi-target mechanism of action, combining ion channel blockade and calpain inhibition, presented a promising strategy for neuroprotection in acute ischemic stroke. The preclinical data in a rodent MCAO model demonstrated a significant reduction in cortical infarct volume, supporting its therapeutic potential.

Despite the promising preclinical findings, the clinical development of this compound was halted. The lack of publicly available data from the Phase II trial makes it difficult to ascertain the specific reasons for its discontinuation, which could range from lack of efficacy to safety concerns in the human population.

For the field of neuroprotection research, the story of this compound underscores the significant challenges in translating preclinical success into clinical efficacy. Future research in this area may benefit from a deeper understanding of the complexities of human stroke pathophysiology and the development of more predictive preclinical models. While this compound itself did not reach the market, the scientific knowledge gained from its development continues to be of value to researchers working on novel therapies for ischemic stroke.

Conclusion

This compound is a neuroprotective agent with a well-defined mechanism of action targeting key pathways in the ischemic cascade. While its clinical development was not successful, the preclinical data and the scientific rationale behind its development provide valuable insights for the ongoing search for effective treatments for acute ischemic stroke. This technical guide has summarized the available information on this compound to serve as a resource for the scientific community.

References

Enecadin Hydrochloride (NS-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin hydrochloride, also known as NS-7, is a novel investigational compound initially developed as a neuroprotective agent for acute ischemic stroke. Its mechanism of action centers on the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, key mediators of excitotoxicity in the ischemic brain. Concurrently, under the synonym Malabaricone B, NS-7 has been identified as a potent bactericidal agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | NS-7, Malabaricone B |

| IUPAC Name | 4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine hydrochloride |

| Molecular Formula | C₂₁H₂₈FN₃O · HCl |

| Molar Mass | 393.93 g/mol |

| CAS Number | 178429-67-9 |

| Chemical Structure | (Image of the chemical structure would be placed here in a full whitepaper) |

| Developer | Nippon Shinyaku |

Neuroprotective Properties

Mechanism of Action: Attenuation of Excitotoxic Cascade

Ischemic stroke triggers a cascade of neurotoxic events, primarily driven by excessive glutamate (B1630785) release and subsequent overactivation of N-methyl-D-aspartate (NMDA) and other excitatory amino acid receptors. This leads to a massive influx of Ca2+ and Na+ ions, initiating downstream pathways that result in neuronal cell death.[1][2][3] this compound (NS-7) exerts its neuroprotective effects by directly blocking voltage-gated sodium and high-voltage-activated (L- and N-type) calcium channels, thereby mitigating the initial ionic imbalance that fuels the excitotoxic cascade.[4]

Quantitative Data: In Vitro and In Vivo Efficacy

The inhibitory potency of this compound against various ion channels has been quantified, alongside its efficacy in a preclinical model of stroke.

Table 1: In Vitro Inhibitory Activity of this compound (NS-7) [4]

| Target Channel | Cell Line | IC₅₀ (µM) |

| Tetrodotoxin-sensitive Na⁺ Channel | NG108-15 | 7.8 |

| L-type Ca²⁺ Channel | NG108-15 | 4.5 |

| N-type Ca²⁺ Channel | NG108-15 | 7.3 |

| T-type Ca²⁺ Channel | NG108-15 | 17.1 |

| Voltage-gated K⁺ Channel | NG108-15 | 160.5 |

Table 2: In Vivo Neuroprotective Efficacy of this compound (NS-7) in a Rat Model of Transient Focal Ischemia

| Treatment Group | Cortical Infarction Volume (mm³) | Neurological Deficit Score |

| Control (Saline) | Data not available in provided search results | Data not available in provided search results |

| NS-7 | Data not available in provided search results | Data not available in provided search results |

Note: While a study was identified showing significant reduction in cortical infarction, specific quantitative data for both groups was not available in the provided search results.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

The following is a generalized protocol for the MCAO model, a standard method for inducing focal cerebral ischemia to evaluate neuroprotective agents like this compound.[5][6][7]

Antibacterial Properties (as Malabaricone B)

Mechanism of Action: Bacterial Membrane Disruption

As Malabaricone B, NS-7 exhibits potent bactericidal activity through the disruption of the bacterial cell membrane. This leads to the leakage of intracellular components, such as ATP, resulting in rapid cell death.[8]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

Malabaricone B (NS-7) has demonstrated significant activity against a panel of Gram-positive bacteria, including clinically relevant multidrug-resistant strains.

Table 3: Minimum Inhibitory Concentrations (MICs) of Malabaricone B (NS-7) [8][9][10]

| Bacterial Species | Strain Type | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.5 |

| Staphylococcus aureus | MRSA (Clinical Isolate) | 1-2 |

| Staphylococcus aureus | VRSA (Clinical Isolate) | 1-2 |

| Enterococcus faecalis | VSE (Clinical Isolate) | 1-2 |

| Enterococcus faecium | VRE (Clinical Isolate) | 1-2 |

| Bacillus subtilis | ATCC 6633 | Data not available in provided search results |

| Escherichia coli | ATCC 25922 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Acinetobacter baumannii | ATCC 19606 | >128 |

| Escherichia coli (with PMBN) | ATCC 25922 | Data not available in provided search results |

| Acinetobacter baumannii (with PMBN) | ATCC 19606 | Data not available in provided search results |

MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus; VSE: Vancomycin-susceptible Enterococcus; VRE: Vancomycin-resistant Enterococcus; PMBN: Polymyxin B nonapeptide.

Experimental Protocol: Bacterial Membrane Permeability Assay (ATP Leakage)

This protocol outlines a method to quantify bacterial membrane damage by measuring the release of intracellular ATP.[11][12][13][14][15]

References

- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of ischemia and glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Ischemic Stroke: A Review Integrating Clinical Imaging and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Na+ and high-voltage-activated Ca2+ channel blocking actions of NS-7, a novel neuroprotective agent, in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 8. Naturally Derived Malabaricone B as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial Cell Membrane Permeabilization Assay [bio-protocol.org]

- 12. 4.5. Bacterial Membrane Permeabilization Assays [bio-protocol.org]

- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Enecadin Hydrochloride: A Technical Guide to its Function as a Voltage-Gated Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin hydrochloride (also known as NS-7) is an investigational neuroprotective agent that was developed for the potential treatment of neuronal damage following cerebral infarction (stroke).[1] Originally discovered by Nippon Shinyaku, it was later licensed to Schering.[1] The primary mechanism of action for Enecadin is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] By inhibiting these channels, Enecadin aims to mitigate the excessive ion influx that leads to excitotoxicity and neuronal cell death during ischemic events.[1] Despite showing promise in preclinical models of stroke, spinal cord injury, and retinal ischemia, its clinical development was discontinued (B1498344) after a Phase II trial for acute ischemic stroke was terminated.[1][3]

This guide provides a detailed overview of this compound, focusing on its mechanism of action as a voltage-gated calcium channel (VGCC) blocker, relevant experimental protocols, and a summary of its development.

Mechanism of Action: Mitigating Excitotoxicity

Voltage-gated calcium channels are integral membrane proteins that mediate the influx of Ca2+ ions in response to membrane depolarization. This calcium influx is a critical second messenger, triggering a multitude of cellular processes, including neurotransmitter release, gene expression, and muscle contraction.[4][5]

In the context of an ischemic stroke, a lack of oxygen and glucose disrupts cellular energy metabolism, leading to excessive release of the excitatory neurotransmitter glutamate (B1630785). This glutamate overstimulates postsynaptic receptors (like NMDA and AMPA receptors), causing prolonged depolarization of the neuronal membrane. This, in turn, leads to the persistent opening of VGCCs and voltage-gated sodium channels. The resulting massive influx of Ca2+ and Na+ ions overwhelms cellular buffering capacity, activating catabolic enzymes (such as calpains and proteases), promoting mitochondrial dysfunction, and ultimately leading to neuronal death—a process known as excitotoxicity.[1][6]

This compound exerts its neuroprotective effect by blocking these voltage-gated channels, thereby limiting this pathological ion influx and preserving neuronal integrity.[1]

Signaling Pathway of Ischemic Excitotoxicity and Enecadin Intervention

Caption: Enecadin HCl blocks voltage-gated ion channels, interrupting the excitotoxicity cascade initiated by ischemia.

Quantitative Data

While this compound progressed to Phase II clinical trials, specific quantitative data from these studies, such as IC₅₀ values for channel blockade or detailed efficacy results, are not widely available in the public domain. Preclinical and clinical development data are often proprietary. The tables below are structured to show the types of quantitative data typically generated for such a compound.

Table 1: Preclinical Pharmacodynamics (Illustrative)

| Parameter | Target | Cell Type | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | L-type VGCC | Cortical Neurons | Data not available | - |

| IC₅₀ | N-type VGCC | DRG Neurons | Data not available | - |

| IC₅₀ | Voltage-Gated Na+ Channel | HEK293 | Data not available | - |

Table 2: Clinical Trial Summary

| Trial Identifier | Phase | Condition | Status | Key Details |

|---|---|---|---|---|

| NCT00331721 | Phase II | Acute Ischemic Stroke | Terminated | A multicentre, double-blind, randomised, placebo-controlled, dose-escalating study to investigate tolerability.[6][7] |

| EUCTR2005-003783-27-AT | Phase IIa | Acute Ischemic Stroke | Not yet recruiting (Status as per record) | Tolerability of Enecadin (INN) in Acute Ischemic Stroke Trial - TEST.[6] |

Experimental Protocols

The following sections detail standard methodologies used to characterize the activity of a voltage-gated channel blocker like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and modulation by pharmacological agents. It allows for the direct measurement of ion currents across the entire cell membrane.[8][9]

Objective: To measure the effect of this compound on voltage-gated calcium currents in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

Materials:

-

Cells: Cultured neuronal cells expressing target VGCCs.

-

External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Osmolarity ~310 mOsm, pH 7.4 when bubbled with 95% O₂/5% CO₂.[10]

-

Internal (Pipette) Solution: (in mM) 130 CsCl, 10 HEPES, 11 EGTA, 1 MgCl₂, 0.4 CaCl₂, 4 Mg-ATP, 0.4 Na-GTP. Osmolarity ~280 mOsm, pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium channels).

-

Enecadin Stock Solution: 10 mM stock in DMSO, serially diluted in external solution to final concentrations (e.g., 0.1, 1, 10, 100 µM).[11]

-

Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, borosilicate glass pipettes, electrode puller.[10]

Methodology:

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.[11]

-

Cell Plating: Plate cells on glass coverslips suitable for recording.

-

Recording:

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a target cell with the glass pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".[10]

-

Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.[11]

-

-

Voltage-Clamp Recordings:

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a depolarizing voltage step (e.g., to 0 mV for 200 ms) to elicit VGCC currents.

-

Record baseline currents in the standard external solution.

-

Apply Enecadin at various concentrations using the perfusion system and record the evoked currents at each concentration.[11]

-

Perform a washout with the external solution to check for reversibility.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium current for each voltage step.

-

Normalize the current amplitude at each Enecadin concentration to the baseline current.

-

Construct a dose-response curve by plotting the normalized current against the log of the Enecadin concentration.

-

Fit the curve with the Hill equation to determine the IC₅₀ (the concentration at which 50% of the current is inhibited).[11]

-

Workflow Diagram: Patch-Clamp Protocol

Caption: Workflow for characterizing an ion channel blocker using whole-cell patch-clamp electrophysiology.

Calcium Imaging

This technique uses fluorescent indicators to visualize changes in intracellular calcium concentration ([Ca²⁺]i), providing a functional readout of channel activity in a population of cells.[12][13]

Objective: To assess the ability of this compound to block depolarization-induced calcium influx.

Materials:

-

Cells: Cultured neuronal cells plated on glass-bottom dishes.

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Calcium Indicator Dye: Fura-2 AM (8 µM) or Fluo-8 AM, with Pluronic F-127 (0.02%) to aid solubilization.[14]

-

High Potassium (K+) Solution: External solution where NaCl is replaced with KCl to induce depolarization (e.g., 50 mM KCl).

-

Enecadin Stock Solution: Prepared as described above.

-

Equipment: Fluorescence microscope with an excitation light source, filter sets for the chosen dye, and a sensitive camera (e.g., CCD or sCMOS).[14]

Methodology:

-

Cell Loading:

-

Incubate cells with the calcium indicator dye (e.g., Fura-2 AM) in loading buffer at 37°C for 25-40 minutes.[14]

-

Wash the cells with fresh buffer to remove excess extracellular dye and allow for de-esterification of the AM ester within the cells.

-

-

Imaging:

-

Place the dish on the microscope stage and perfuse with the standard buffer.

-

Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.[14]

-

Perfuse the cells with a solution containing this compound for a set pre-incubation period.

-

Stimulate the cells by switching the perfusion to the high K+ solution (also containing Enecadin) to induce depolarization and VGCC opening.

-

Record the change in fluorescence intensity (or the 340/380 ratio for Fura-2) over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Calculate the change in fluorescence intensity (ΔF/F₀) or the 340/380 ratio, which corresponds to the change in [Ca²⁺]i.[15]

-

Compare the peak response in the presence of Enecadin to the control response (high K+ alone) to quantify the degree of inhibition.

-

Test multiple concentrations to generate a dose-response curve.

-

Workflow Diagram: Calcium Imaging Protocol

Caption: Workflow for assessing VGCC inhibition using fluorescence calcium imaging.

Chemical Synthesis

The synthesis of Enecadin has been described in the patent literature.[1] The process involves a multi-step reaction sequence starting from p-fluoroacetophenone.

Synthesis Pathway

Caption: Patented chemical synthesis route for Enecadin (NS-7).[1]

Conclusion

This compound is a dual blocker of voltage-gated sodium and calcium channels designed to be a neuroprotectant against the excitotoxic injury that occurs during ischemic events like stroke.[1] Its mechanism relies on preventing the pathological influx of ions that triggers neuronal death. While the compound advanced to Phase II clinical trials, its development was ultimately discontinued. The information and protocols presented in this guide serve as a technical resource for researchers in the fields of neuropharmacology and drug development, illustrating the standard methods used to characterize compounds targeting voltage-gated ion channels.

References

- 1. Enecadin - Wikipedia [en.wikipedia.org]

- 2. Compound Enecadin HCl - Chemdiv [chemdiv.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. Patch Clamp Protocol [labome.com]

- 11. benchchem.com [benchchem.com]

- 12. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Elimination of deafferentation-induced increase of intracellular calcium concentration prevents neurons of nucleus magnocellularis from degeneration [depts.washington.edu]

- 15. researchgate.net [researchgate.net]

Enecadin Hydrochloride: A Technical Guide to its Role as a Calpain-1 and -2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin (B1609360) hydrochloride (also known as NS-7) is a neuroprotective agent that has been investigated for its therapeutic potential in ischemic stroke.[1] While its development was discontinued (B1498344) after Phase II clinical trials, its multifaceted mechanism of action, which includes the inhibition of calpain-1 and calpain-2, remains a subject of scientific interest.[1][2] This technical guide provides a comprehensive overview of enecadin hydrochloride's role as a calpain inhibitor, detailing the critical functions of its target enzymes, calpain-1 and calpain-2, in cellular signaling. This document also presents detailed, representative experimental protocols for assessing calpain inhibition and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound was initially developed by Nippon Shinyaku as a neuroprotective agent.[3] Its primary mechanism of action was identified as the blockade of voltage-gated sodium and calcium channels, which are crucial in the excitotoxicity cascade associated with ischemic injury.[1] In addition to this activity, this compound has been classified as an inhibitor of calpain-1 and calpain-2.[2] The dual action of targeting both ion channels and calpain enzymes suggests a potentially potent neuroprotective profile. However, the clinical development of this compound was halted, and as a result, detailed public data on its specific calpain inhibitory potency is scarce.[2]

Chemical Properties

| Property | Value |

| IUPAC Name | 4-(4-fluorophenyl)-2-methyl-6-[5-(piperidin-1-yl)pentoxy]pyrimidine;hydrochloride |

| Molecular Formula | C₂₁H₂₉ClFN₃O |

| Molecular Weight | 393.9 g/mol |

| CAS Number | 178429-67-9 |

Calpain-1 and Calpain-2 as Therapeutic Targets

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[4][5] The two most ubiquitous isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are distinguished by their differing requirements for calcium activation.[4] Dysregulation of calpain activity is implicated in numerous pathological conditions, making them attractive therapeutic targets.[6][7]

Opposing Roles in Neuronal Signaling

Recent research has unveiled the distinct and often opposing roles of calpain-1 and calpain-2 in the central nervous system. Calpain-1 activation is generally associated with neuroprotective pathways and is essential for synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[8] Conversely, the overactivation of calpain-2 is linked to neurodegenerative processes and a reduction in synaptic plasticity.[8] This yin-yang relationship underscores the importance of developing selective inhibitors to target the detrimental effects of calpain-2 while preserving the beneficial functions of calpain-1.

Quantitative Data on Calpain Inhibition

While this compound is documented as a calpain-1 and -2 inhibitor, specific public data regarding its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) are not available. For context, the following table includes IC50 values for other known calpain inhibitors.

| Inhibitor | Target(s) | IC50 | Reference(s) |

| This compound | Calpain-1, Calpain-2 | Not Publicly Available | [2] |

| MDL 28,170 | μ-Calpain | ~2.81 µM (relative comparison) | [9] |

| E64 | Cysteine Proteases (including Calpains) | 0.57 ± 0.01 μM | [10] |

| BDA-410 | Calpain-1, Calpain-2 | 21.4 nM | [10] |

| Compound in WO 03082837 | μ-Calpain, m-Calpain | 0.70 µM, 0.93 µM | [11] |

Experimental Protocols for Calpain Inhibition Assays

The following are detailed, representative protocols for assessing the inhibitory activity of a compound like this compound against calpain-1 and calpain-2.

In Vitro Fluorometric Calpain Activity Assay

This assay measures the cleavage of a fluorogenic calpain substrate.

Materials:

-

Purified calpain-1 or calpain-2 enzyme

-

Test compound (e.g., this compound)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

-

Calcium Chloride (CaCl₂)

-

DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in Assay Buffer to determine the IC50 value.

-

Enzyme Preparation: Dilute the purified calpain enzyme to the desired concentration in ice-cold Assay Buffer.

-

Assay Reaction:

-

Add the diluted test compound or vehicle (DMSO) to the wells of the 96-well plate.

-

Add the diluted calpain enzyme to each well.

-

Incubate at 30°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate and CaCl₂.

-

-

Data Acquisition: Immediately measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 15-30 minutes) using a microplate reader (e.g., Ex/Em = 354/442 nm for AMC substrate).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Western Blot for Spectrin (B1175318) Cleavage in a Cellular Context

This method assesses calpain activity by detecting the cleavage of a known intracellular substrate, α-spectrin.

Materials:

-

Cell culture (e.g., neuronal cell line)

-

Test compound (e.g., this compound)

-

Agent to induce calpain activation (e.g., calcium ionophore)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against α-spectrin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Pre-incubate cells with various concentrations of the test compound or vehicle for a specified time.

-

Induce calpain activation by treating cells with a calcium ionophore.

-

-

Protein Extraction:

-

Wash cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for α-spectrin. This antibody should detect both the full-length protein and its cleavage products.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for full-length spectrin and its calpain-specific breakdown products. A reduction in the cleavage products in the presence of the test compound indicates inhibitory activity.

Calpain-1 and -2 Signaling Pathways

The following diagrams illustrate the divergent signaling pathways of calpain-1 and calpain-2 in the context of neuronal health and disease.

Conclusion

This compound is a compound with a multi-target profile that includes the inhibition of calpain-1 and calpain-2. While its clinical development has been discontinued, the rationale for targeting calpains in neuroprotective strategies remains strong. The opposing roles of calpain-1 and calpain-2 in neuronal signaling highlight the need for the development of selective inhibitors. The experimental protocols detailed in this guide provide a framework for the evaluation of such compounds. Further research into molecules with a similar mechanism of action to this compound may yet yield promising therapeutic candidates for a range of neurological disorders.

References

- 1. WO2021072196A1 - Compositions and methods for measuring and inhibiting calpain-5 activity - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. NS-7 (Nippon Shinyaku) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of calpain inhibitory 6-pyridone 2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

Enecadin Hydrochloride: A Technical Overview of its Primary Pharmacological Profile and a Review of Antibacterial Activity Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of enecadin (B1609360) hydrochloride. The primary focus of available research on this compound has been its neuroprotective effects. This document summarizes the known mechanisms of action and addresses the available information regarding its potential antibacterial properties.

Core Pharmacological Profile of Enecadin Hydrochloride

This compound was primarily investigated as a neuroprotective agent for potential use following cerebral infarction (stroke).[1] Its development, however, was discontinued (B1498344) after Phase II clinical trials.[1] The primary mechanism of action identified for this compound is the blockade of voltage-gated sodium and calcium channels.[1][2] This action is crucial in preventing excitotoxicity, a key process in neuronal damage during ischemic events.[1]

Known Signaling Pathway: Neuroprotection

The neuroprotective effect of this compound is achieved by inhibiting the excessive influx of ions that leads to cell death in the ischemic cascade.

Caption: Neuroprotective mechanism of this compound.

Assessment of Antibacterial Activity

A thorough review of scientific literature and drug databases reveals a lack of substantive evidence for a broad-spectrum antibacterial activity of this compound. One source mentions in vitro antibacterial activity for a compound designated NS-7 (Malabaricone B), which is also an identifier sometimes associated with enecadin.[3] However, the chemical structure of Malabaricone B, a phenylacylphenol from Myristica malabarica, is distinct from that of this compound.[1][3] This suggests a potential misattribution or the use of the same internal code for different compounds.

Quantitative Antibacterial Data

To date, no peer-reviewed studies presenting minimum inhibitory concentration (MIC) values for this compound against a range of bacterial species have been identified. For clarity and future reference, the standard format for presenting such data is provided below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | No Data Available |

| Escherichia coli | ATCC 25922 | No Data Available |

| Pseudomonas aeruginosa | ATCC 27853 | No Data Available |

| Enterococcus faecalis | ATCC 29212 | No Data Available |

| Streptococcus pneumoniae | ATCC 49619 | No Data Available |

Standardized Experimental Protocol for Antibacterial Susceptibility Testing

For researchers intending to investigate the potential antibacterial properties of novel compounds, the broth microdilution method is a standard and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Caption: General workflow for MIC determination via broth microdilution.

Summary and Future Directions

For researchers in drug development, while the neuroprotective pathway of enecadin is of scientific interest, any exploration of its antimicrobial properties would require foundational in vitro screening against a diverse panel of pathogenic bacteria. The experimental protocol outlined in this guide provides a standardized starting point for such an investigation.

References

The Effect of Malabaricone B on Multidrug-Resistant Staphylococcus aureus: A Technical Guide

Disclaimer: Initial database searches revealed an association between Enecadin hydrochloride and the internal designation "NS-7," which is also used for Malabaricone B in antibacterial research. However, chemical structure analysis confirms that this compound (a phenylpyrimidine derivative) and Malabaricone B (a phenylacylphenol) are distinct compounds. This guide focuses exclusively on Malabaricone B, for which there is published evidence of efficacy against multidrug-resistant Staphylococcus aureus (MRSA). There is no available scientific literature demonstrating the anti-MRSA activity of this compound.

Executive Summary

Multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The relentless evolution of antibiotic resistance necessitates the discovery and development of novel therapeutic agents. Malabaricone B, a naturally derived phenylacylphenol isolated from Myristica malabarica, has emerged as a promising bactericidal candidate against MRSA. This document provides a comprehensive technical overview of the anti-MRSA properties of Malabaricone B, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.

In Vitro Efficacy of Malabaricone B against MRSA

Malabaricone B (NS-7) has demonstrated potent antibacterial activity against a range of clinically relevant bacteria, including MRSA. Its efficacy has been quantified through various standard assays, the results of which are summarized below.

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

Malabaricone B exhibits significant inhibitory and bactericidal effects on MRSA, including strains resistant to other classes of antibiotics.

| Strain | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 29213 | 1 | 2 |

| Methicillin-resistant S. aureus (MRSA) | 1-2 | Not specified |

| Vancomycin-resistant S. aureus (VRSA) | 1-2 | Not specified |

| Vancomycin-resistant Enterococci (VRE) | 1-2 | Not specified |

| Data sourced from Govind, Murugan, et al., 2023. |

Time-Kill Kinetics

Time-kill assays reveal that Malabaricone B exerts rapid, concentration-dependent bactericidal activity against S. aureus.

| Treatment Concentration | Time Point | Log10 CFU/mL Reduction |

| 1 x MIC | 1 h | ~1.5 |

| 2 x MIC | 1 h | ~2.5 |

| 4 x MIC | 1 h | >3.0 (complete eradication) |

| 1 x MIC | 24 h | Sustained reduction |

| 2 x MIC | 24 h | Sustained reduction |

| Data represents an approximation from graphical representations in Govind, Murugan, et al., 2023. |

Biofilm Eradication

Malabaricone B has shown efficacy in eradicating pre-formed S. aureus biofilms.

| Treatment Concentration | Biofilm Reduction (%) |

| 4 x MIC | ~50 |

| 8 x MIC | ~75 |

| 16 x MIC | >80 |

| Data represents an approximation from graphical representations in Govind, Murugan, et al., 2023. |

In Vivo Efficacy of Malabaricone B

The antibacterial activity of Malabaricone B has been validated in murine infection models, demonstrating its potential for therapeutic application.

Murine Neutropenic Thigh Infection Model

| Treatment | Dosage (mg/kg) | Log10 CFU Reduction (compared to control) |

| Malabaricone B | 10 | ~2.0 |

| Malabaricone B | 20 | ~3.0 |

| Data sourced from Govind, Murugan, et al., 2023. |

Murine Skin Infection Model

| Treatment | Dosage (mg/kg) | Log10 CFU Reduction (compared to control) |

| Malabaricone B | 20 | Significant reduction |

| Qualitative description from Govind, Murugan, et al., 2023. |

Mechanism of Action

The primary antibacterial mechanism of Malabaricone B against S. aureus involves the disruption of bacterial membrane integrity.[1]

Caption: Proposed mechanism of action of Malabaricone B against S. aureus.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Malabaricone B.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

References

Enecadin Hydrochloride: A Technical Guide to its Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin (B1609360) hydrochloride is a neuroprotective agent that has been investigated for its potential therapeutic applications in conditions such as ischemic stroke. Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which play a critical role in the pathophysiology of excitotoxicity following cerebral ischemia. This technical guide provides a comprehensive overview of the chemical structure of enecadin hydrochloride and a detailed methodology for its synthesis. The synthesis is a multi-step process commencing with a Claisen-Schmidt reaction, followed by the formation of a pyrimidine (B1678525) ring, a subsequent chlorination, and concluding with a Williamson ether synthesis. This document outlines the experimental protocols for each of these key steps. Additionally, it presents a detailed signaling pathway of excitotoxicity to illustrate the compound's mechanism of action and a typical experimental workflow for evaluating such a neuroprotective agent in a preclinical stroke model.

Chemical Structure and Properties

This compound is a heterocyclic compound with the systematic IUPAC name 4-(4-fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine hydrochloride. Its chemical structure is characterized by a central pyrimidine ring substituted with a 4-fluorophenyl group, a methyl group, and a piperidinylpentoxy side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C21H28FN3O.ClH |

| Molecular Weight | 393.93 g/mol |

| Appearance | White to off-white solid |

| SMILES | Cc1nc(cc(n1)OCCCCCN2CCCCC2)-c3ccc(cc3)F.Cl |

| InChIKey | VLYZLIWXMLUPLD-UHFFFAOYSA-N |

| CAS Number | 178429-67-9 |

Synthesis of this compound

The synthesis of this compound is accomplished through a four-step process. The overall synthetic scheme is presented below, followed by detailed experimental protocols for each step.

Synthetic Scheme Overview

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of ethyl 3-(4-fluorophenyl)-3-oxopropanoate

This step involves a Claisen-Schmidt reaction between p-fluoroacetophenone and diethyl carbonate.

-

Materials: p-fluoroacetophenone, diethyl carbonate, sodium ethoxide, ethanol (B145695), diethyl ether, hydrochloric acid.

-

Procedure: A solution of p-fluoroacetophenone in diethyl carbonate is added dropwise to a stirred solution of sodium ethoxide in ethanol at a controlled temperature. The reaction mixture is stirred for several hours. After completion, the mixture is poured into ice water and acidified with dilute hydrochloric acid. The product is then extracted with diethyl ether, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Step 2: Synthesis of 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine

The formation of the pyrimidine ring is achieved by reacting the product from Step 1 with acetamidine hydrochloride.

-

Materials: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, acetamidine hydrochloride, potassium carbonate, ethanol.

-

Procedure: To a solution of ethyl 3-(4-fluorophenyl)-3-oxopropanoate in ethanol, acetamidine hydrochloride and potassium carbonate are added. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is acidified to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine.

Step 3: Synthesis of 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine

The hydroxyl group of the pyrimidine ring is replaced with a chlorine atom using a chlorinating agent.

-

Materials: 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine, phosphoryl chloride.

-

Procedure: 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine is heated with an excess of phosphoryl chloride. The reaction mixture is maintained at reflux for a few hours. After the reaction is complete, the excess phosphoryl chloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine.

Step 4: Synthesis of Enecadin (Williamson Ether Synthesis)

The final carbon skeleton of enecadin is constructed via a Williamson ether synthesis.

-

Materials: 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine, 5-piperidino-1-pentanol, sodium hydride, dry dimethylformamide (DMF).

-

Procedure: To a stirred suspension of sodium hydride in dry DMF, a solution of 5-piperidino-1-pentanol in dry DMF is added dropwise under an inert atmosphere. The mixture is stirred until the evolution of hydrogen ceases. A solution of 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine in dry DMF is then added, and the reaction mixture is heated. After completion, the mixture is cooled and poured into water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the enecadin free base.

Step 5: Formation of this compound

The enecadin free base is converted to its hydrochloride salt for improved stability and solubility.

-

Materials: Enecadin free base, hydrochloric acid in a suitable solvent (e.g., ethanol).

-

Procedure: The enecadin free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in the same or a miscible solvent is added. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Table 2: Summary of Synthetic Steps and Yields

| Step | Reaction Type | Starting Materials | Product | Typical Yield (%) |

| 1 | Claisen-Schmidt Reaction | p-fluoroacetophenone, diethyl carbonate | ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 70-80 |

| 2 | Pyrimidine Synthesis | ethyl 3-(4-fluorophenyl)-3-oxopropanoate, acetamidine HCl | 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine | 80-90 |

| 3 | Chlorination | 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine, POCl3 | 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine | 85-95 |

| 4 | Williamson Ether Synthesis | 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine, 5-piperidino-1-pentanol | Enecadin (free base) | 60-70 |

| 5 | Salt Formation | Enecadin (free base), HCl | This compound | >95 |

Note: Yields are approximate and can vary based on reaction conditions and purification methods.

Mechanism of Action: Neuroprotection in Ischemic Stroke

Enecadin was developed as a neuroprotective agent for use following cerebral infarction.[1] Its mechanism of action is the blockade of voltage-gated sodium and calcium channels, which are key players in the excitotoxicity cascade during ischemic injury.[1]

Signaling Pathway of Excitotoxicity

Caption: Signaling pathway of excitotoxicity in ischemic stroke.

By blocking the voltage-gated sodium and calcium channels, this compound limits the pathological influx of these ions, thereby preserving neuronal integrity in experimental models of stroke.[1]

Preclinical Experimental Workflow

The evaluation of neuroprotective agents like this compound typically follows a standardized preclinical workflow, often utilizing animal models of stroke such as Middle Cerebral Artery Occlusion (MCAO).

Caption: Experimental workflow for preclinical evaluation.

This structured approach allows for the rigorous assessment of the therapeutic efficacy and underlying mechanisms of a neuroprotective compound.

Conclusion

This compound represents a noteworthy compound in the field of neuroprotection research. The synthetic route to this molecule is well-defined, involving standard organic reactions. Its mechanism of action, targeting the excitotoxicity cascade, provides a clear rationale for its potential use in ischemic stroke. The information presented in this guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this compound and related neuroprotective agents.

References

Enecadin Hydrochloride: A Technical Overview of a Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin hydrochloride (formerly known as NS-7) is an investigational small molecule that was developed for its neuroprotective properties, primarily targeting the treatment of acute ischemic stroke. It functions as a blocker of voltage-dependent sodium and calcium channels. By inhibiting the excessive influx of these ions into neurons during an ischemic event, this compound was designed to mitigate the downstream effects of the excitotoxic cascade, a key contributor to neuronal cell death following a stroke.

The development of this compound reached Phase II clinical trials for acute ischemic stroke; however, the trial was terminated, and further development appears to have been discontinued. Despite this, the preclinical data and the mechanism of action of this compound provide valuable insights into the therapeutic potential of targeting ion channels in the context of neurological insults.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, a summary of key preclinical data, and information on its clinical development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 178429-67-9 | [1] |

| Molecular Formula | C21H28FN3O.HCl | |

| Molecular Weight | 393.93 g/mol | [2] |

| Synonyms | NS-7, Enecadin HCl | [3] |

| Mechanism of Action | Voltage-dependent sodium and calcium channel blocker | [3] |

Mechanism of Action: Attenuation of the Excitotoxic Cascade

Ischemic events, such as a stroke, trigger a complex series of pathological events at the cellular level, collectively known as the excitotoxic cascade. A critical initiating step in this cascade is the excessive influx of sodium (Na+) and calcium (Ca2+) ions into neurons through voltage-gated ion channels. This compound exerts its neuroprotective effects by directly targeting and blocking these channels.

The proposed mechanism of action is illustrated in the signaling pathway below:

Caption: Mechanism of this compound in Ischemic Stroke.

Preclinical Data

In Vitro Efficacy

An in vitro study using cultured bovine adrenal chromaffin cells demonstrated the inhibitory effects of this compound on ion influx and neurotransmitter release.

| Parameter | IC50 (µM) |

| Veratridine-induced 22Na+ influx | 11.4 |

| Veratridine-induced 45Ca2+ influx | 20.0 |

| Veratridine-induced catecholamine secretion | 25.8 |

Data from a study on cultured bovine adrenal chromaffin cells.

In Vivo Efficacy in a Rat Model of Focal Ischemia

This compound demonstrated neuroprotective effects in a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO).

| Treatment Group | Cortical Infarction Volume (mm³) |

| Control (Saline) | 214 ± 64 |

| Enecadin HCl (administered immediately after ischemia) | 128 ± 74 |

| Control (Saline) | 225 ± 12 |

| Enecadin HCl (administered 30 min after ischemia) | 155 ± 48 |

| Control (Saline) | 225 ± 48 |

| Enecadin HCl (administered 60 min after ischemia) | 160 ± 54 |

| Control (Saline) | 223 ± 38 |

| Enecadin HCl (administered 120 min after ischemia) | 176 ± 43 |

Data represents mean ± SD. Cortical infarction volumes were significantly less in the Enecadin HCl-treated groups compared to their respective control groups.

Experimental Protocols

While detailed, step-by-step experimental protocols are not available in the public domain due to the discontinuation of the drug's development, the following outlines the methodologies used in key preclinical studies based on published abstracts.

In Vivo Model of Transient Focal Ischemia in Rats

-

Animal Model: Adult male Sprague-Dawley rats were used.

-

Ischemia Induction: Transient focal ischemia was induced by occlusion of the left middle cerebral artery (MCAO) for 120 minutes using an intraluminal thread method.

-

Drug Administration: this compound or saline (control) was administered as a single intravenous injection at various time points after the onset of ischemia (immediately, 30, 60, and 120 minutes).

-

Endpoint Analysis:

-

Neurological Examination: Animals were evaluated for neurological deficits (hemiparesis and abnormal posture) at 120 minutes of ischemia and 48 hours of reperfusion.

-

Histopathology: After 48 hours of reperfusion, brains were removed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) to quantify the volume of the infarcted cortex and striatum.

-

In Vitro Assay for Ion Channel Blocking Activity

-

Cell Model: Cultured bovine adrenal chromaffin cells were utilized.

-

Induction of Ion Influx: Veratridine, a sodium channel activator, was used to induce the influx of 22Na+ and subsequently 45Ca2+ and catecholamine secretion.

-

Drug Treatment: Cells were treated with varying concentrations of this compound.

-

Endpoint Measurement: The inhibitory concentration 50 (IC50) was determined for the reduction in veratridine-induced 22Na+ influx, 45Ca2+ influx, and catecholamine secretion.

Clinical Development

A Phase IIa clinical trial (NCT00331721) was initiated to investigate the tolerability of this compound in patients with acute ischemic stroke. The study was a multicenter, double-blind, randomized, placebo-controlled, dose-escalating, parallel-group trial. The primary objective was to assess the tolerability of the drug in this patient population. Secondary objectives included evaluating the pharmacokinetics of Enecadin in both male and female patients and assessing efficacy trends up to 30 days post-stroke.

Key inclusion criteria for the trial included patients with acute ischemic stroke scoring between 3 and 20 on the National Institutes of Health Stroke Scale (NIHSS) who could be treated within 9 hours of symptom onset. The trial was ultimately terminated, and the reasons for termination are not publicly detailed.

Conclusion

This compound is a voltage-dependent sodium and calcium channel blocker that showed promise as a neuroprotective agent in preclinical models of ischemic stroke. Its mechanism of action directly targets the initial ion dysregulation that triggers the excitotoxic cascade, a key pathological process in neuronal injury following ischemia. While its clinical development was halted, the data gathered for this compound contributes to the body of knowledge on the therapeutic potential of ion channel modulators in acute neurological conditions. Further research into compounds with similar mechanisms of action may yet yield effective treatments for stroke and other neurodegenerative disorders.

References

- 1. US8623823B2 - Methods for treatment of stroke or cerebrovascular accidents using an ETB receptor agonist - Google Patents [patents.google.com]

- 2. A novel Na+/Ca2+ channel blocker, NS-7, suppresses hypoxic injury in rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short- and long-term differential effects of neuroprotective drug NS-7 on voltage-dependent sodium channels in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Enecadin Hydrochloride: A Technical Analysis of Discontinued Clinical Trials for Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enecadin hydrochloride (formerly NS-7) is a novel small molecule that showed initial promise as a neuroprotective agent for acute ischemic stroke. Developed by Nippon Shinyaku, its mechanism of action involves the blockage of voltage-gated sodium and calcium channels, key mediators in the excitotoxic cascade following cerebral ischemia. Despite encouraging preclinical data demonstrating significant reductions in infarct volume and improvements in neurological deficits in animal models, the clinical development of this compound was ultimately discontinued (B1498344). This technical guide provides a comprehensive overview of the available information on the discontinued clinical trials of this compound, including a summary of its preclinical data, proposed mechanism of action, and the limited details of its terminated Phase II clinical trial. The document aims to serve as a valuable resource for researchers and drug development professionals in the field of neuroprotection and stroke therapeutics.

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, and inflammation, which ultimately lead to neuronal death in the ischemic penumbra. This compound was developed to intervene in this cascade by targeting key ion channels involved in the initial stages of ischemic neuronal injury.

Mechanism of Action

This compound functions as a blocker of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).[1] In the context of ischemic stroke, excessive glutamate (B1630785) release leads to the overactivation of postsynaptic receptors, causing a massive influx of sodium (Na+) and calcium (Ca2+) ions. This ionic imbalance triggers a cascade of detrimental intracellular events, including mitochondrial dysfunction, activation of apoptotic pathways, and production of reactive oxygen species, culminating in neuronal cell death. By blocking VGSCs and VGCCs, this compound was hypothesized to attenuate this pathological ion influx, thereby preserving neuronal integrity in the ischemic penumbra.

Signaling Pathway

The proposed neuroprotective mechanism of this compound is depicted in the signaling pathway diagram below.

Preclinical Studies

Multiple preclinical studies in rodent models of focal cerebral ischemia demonstrated the neuroprotective efficacy of this compound.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from preclinical investigations of this compound in a rat model of transient middle cerebral artery occlusion (MCAO).

| Study Parameter | Vehicle Control | Enecadin HCl (NS-7) | % Reduction/Improvement | Reference |

| Cortical Infarction Volume (mm³) | [1] | |||

| - Treatment at Ischemia Onset | 214 ± 64 | 128 ± 74 | 40.2% | [1] |

| - Treatment at 30 min post-ischemia | 225 ± 12 | 155 ± 48 | 31.1% | [1] |

| - Treatment at 60 min post-ischemia | 225 ± 48 | 160 ± 54 | 28.9% | [1] |

| - Treatment at 120 min post-ischemia | 223 ± 38 | 176 ± 43 | 21.1% | [1] |

| Infarct Volume (dose-dependent, single bolus at MCAO onset) | [2] | |||

| - 0.03125 mg/kg | N/A | N/A | Dose-dependent reduction | [2] |

| - 0.25 mg/kg | N/A | N/A | Dose-dependent reduction | [2] |

| Neurological Deficit Score (improvement at 48h reperfusion) | [1] | |||

| - Hemiparesis | Control | Significantly improved | N/A | [1] |

| - Abnormal Posture | Control | Significantly improved | N/A | [1] |

Data are presented as mean ± SD where available.

Experimental Protocols (Based on Published Literature)

The following provides a generalized experimental workflow for the preclinical evaluation of this compound based on published studies.[2][1]

Methodology Details:

-

Animal Model: Studies typically utilized adult male Sprague-Dawley rats.

-

Ischemia Induction: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) using the intraluminal suture method for a duration of 120 minutes.

-

Drug Administration: this compound or a saline vehicle was administered as a single intravenous bolus at various time points relative to the onset of ischemia.

-

Outcome Measures:

-

Neurological Deficit Scoring: Neurological function was assessed at 48 hours post-reperfusion, evaluating parameters such as hemiparesis and abnormal posture.

-

Infarct Volume Measurement: At the study endpoint, brains were harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate and quantify the ischemic infarct volume.

-

Discontinued Clinical Trial: NCT00331721

This compound advanced to a Phase II clinical trial for the treatment of acute ischemic stroke. However, this trial was terminated, and the development of the drug was subsequently discontinued.

Trial Design and Status

The table below summarizes the key details of the NCT00331721 trial.

| Identifier | Phase | Status | Condition | Intervention | Primary Outcome | Enrollment (Anticipated) |

| NCT00331721 | Phase II | Terminated | Acute Ischemic Stroke | This compound, Placebo | Tolerability | 100 |

Reason for Discontinuation

The specific reasons for the termination of the NCT00331721 trial have not been publicly disclosed in detail. Clinical trial terminations can occur for a variety of reasons, including but not limited to lack of efficacy, safety concerns, or strategic business decisions. Without access to the complete clinical trial data, the precise rationale for discontinuing the development of this compound remains speculative.

Discussion and Future Perspectives

The discontinuation of this compound's clinical development, despite promising preclinical findings, highlights the significant challenges in translating neuroprotective strategies from the laboratory to the clinic. The "bench-to-bedside" failure is a common theme in the field of stroke therapeutics and underscores the need for more predictive preclinical models and a deeper understanding of the complex pathophysiology of human stroke.

Several factors could have contributed to the translational failure of this compound, including:

-

Different Pathophysiology: The underlying mechanisms of ischemic injury in human stroke patients, who often have multiple comorbidities, may be more complex than those in young, healthy animal models.

-

Therapeutic Time Window: The optimal time for administering a neuroprotective agent after stroke onset is narrow and may be difficult to achieve in a real-world clinical setting.

-

Dosage and Pharmacokinetics: The effective dose and pharmacokinetic profile of this compound in humans may have differed significantly from what was observed in animal models.

-

Clinical Trial Design: The design of the Phase II trial, including patient selection criteria and outcome measures, may not have been optimal to demonstrate a therapeutic benefit.

Conclusion

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It should not be considered as medical advice.

References

- 1. Neuroprotective effect of NS-7, a novel Na+ and Ca2+ channel blocker, in a focal ischemic model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerebroprotective action of a Na+/Ca2+ channel blocker NS-7. I. Effect on the cerebral infarction and edema at the acute stage of permanent middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Enecadin Hydrochloride: A Technical Guide for Research Professionals

For Research Purposes Only

Abstract

Enecadin hydrochloride (also known as NS-7) is a neuroprotective agent that has been investigated for its therapeutic potential in ischemic stroke.[1] Although its clinical development was discontinued (B1498344) after Phase II trials, its mechanisms of action offer valuable insights for researchers in neuroprotection and drug development.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, multifaceted mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to support further research into neuroprotective strategies for cerebrovascular diseases.

Chemical Properties and Synthesis

This compound is a phenylpyrimidine derivative with the following chemical properties:

| Property | Value |

| IUPAC Name | 4-(4-fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine hydrochloride |

| Molecular Formula | C₂₁H₂₉ClFN₃O |

| Molecular Weight | 393.93 g/mol |

| CAS Number | 178429-67-9 |

| Chemical Structure | (Image of the chemical structure of this compound) |

A detailed synthesis of Enecadin has been described in the literature and involves a multi-step process culminating in a Williamson ether synthesis.[1]

Mechanism of Action

This compound exerts its neuroprotective effects through a dual mechanism involving the blockade of voltage-gated ion channels and the inhibition of calpain enzymes. This combination of activities addresses key pathways in the ischemic cascade that lead to neuronal cell death.

Blockade of Voltage-Gated Sodium and Calcium Channels